

An In-depth Technical Guide to N,N-Dimethylhexan-1-amine

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Compound of Interest

Compound Name: *N,N-Dimethylhexylamine*

Cat. No.: *B1583818*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **N,N-Dimethylhexylamine**, a tertiary amine with significant utility in industrial and pharmaceutical applications. We will delve into its precise chemical identity according to IUPAC nomenclature, explore its various synonyms, and detail its physicochemical properties. The narrative will cover common synthetic pathways, highlighting the chemical principles that underpin these methods. Furthermore, this document outlines the compound's role in research and drug development, provides a standardized analytical protocol for quality control, and summarizes critical safety and handling procedures. The objective is to equip researchers and drug development professionals with the expert knowledge and practical insights required to effectively and safely utilize this versatile compound.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is foundational for all scientific endeavors, ensuring clarity in research, procurement, and regulatory compliance.

IUPAC Name

The formal name for **N,N-Dimethylhexylamine**, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is N,N-dimethylhexan-1-amine.^[1] This systematic name

precisely describes the molecule's structure: a six-carbon alkyl chain (hexan) where a dimethylamino group is attached to the first carbon (1-amine), and two methyl groups (N,N-dimethyl) are bonded to the nitrogen atom.

Common Synonyms and Trade Names

In literature, patents, and commercial catalogs, **N,N-Dimethylhexylamine** is frequently referenced by a variety of synonyms. Awareness of these alternatives is crucial for comprehensive literature searches and material sourcing.

Common Synonyms Include:

- N,N-Dimethyl-n-hexylamine[1][2]
- 1-(Dimethylamino)hexane[1][2]
- N-Hexyldimethylamine[2]
- N,N-Dimethyl-1-hexanamine[1][2]
- Hexyldimethylamine[3]
- Dimethylhexylamine[4]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

Identifier	Value	Source
CAS Number	4385-04-0	PubChem[1], Sigma-Aldrich[5]
PubChem CID	78090	PubChem[1]
EC Number	224-491-8	PubChem[1], Sigma-Aldrich[5]
InChIKey	QMHNQZGXPNCMCO-UHFFFAOYSA-N	PubChem[1]
Molecular Formula	C ₈ H ₁₉ N	PubChem[1]

Physicochemical Properties

The physical and chemical properties of N,N-dimethylhexan-1-amine dictate its behavior in reactions, formulations, and biological systems. It is typically a colorless to pale yellow liquid with a distinct amine odor.[3] Its structure, featuring a hydrophobic hexyl chain and a polar dimethylamino group, gives it amphiphilic characteristics.[3][6]

Property	Value	Unit
Molecular Weight	129.24	g/mol [1]
Boiling Point	146-150	°C[7][8]
Density	0.744	g/mL at 25 °C[7][8]
Flash Point	34	°C (closed cup)[2]
Refractive Index	1.414	n _{20/D} [5][7]
Solubility	Miscible with methanol[7]; limited solubility in water[3]	-

Synthesis and Manufacturing Insights

Tertiary amines like N,N-dimethylhexan-1-amine are pivotal building blocks in organic chemistry.[9][10] Their synthesis is a well-established field, with several methods available to researchers.

Common Synthetic Route: Reductive Amination

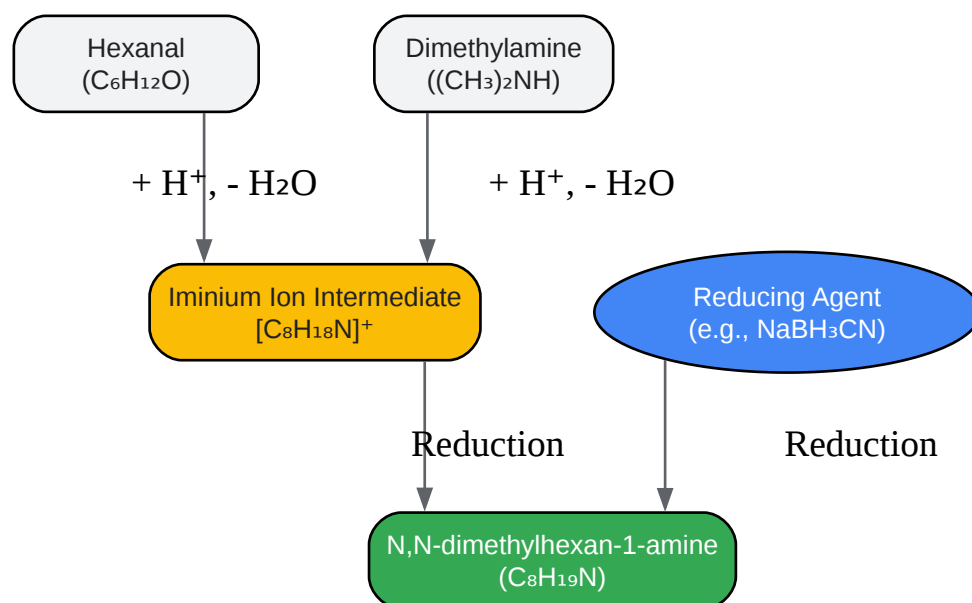
Reductive amination is a highly efficient and widely used method for preparing amines.[11] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

For the synthesis of N,N-dimethylhexan-1-amine, a common approach involves the reaction of hexanal with dimethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH_3CN) is a particularly effective reducing agent for this transformation because it is mild enough not to reduce the aldehyde starting material but is potent enough to reduce the intermediate iminium salt.

Causality in Reagent Choice: The choice of sodium cyanoborohydride over a stronger reducing agent like sodium borohydride (NaBH_4) is critical. NaBH_4 would indiscriminately reduce the starting hexanal to hexanol, leading to low yields of the desired amine.[12] The selectivity of NaBH_3CN for the protonated imine (iminium ion) intermediate is the key to the success of this protocol.

A similar, industrially relevant method is catalytic reductive alkylation, which uses molecular hydrogen (H_2) over a metal catalyst (e.g., Palladium) to perform the reduction.[12]

Diagram: Synthesis via Reductive Amination



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Caption: Reductive amination pathway for N,N-dimethylhexan-1-amine synthesis.

Applications in Research and Drug Development

The unique properties of tertiary amines make them indispensable in the pharmaceutical industry.[9][13] They serve as crucial building blocks for active pharmaceutical ingredients (APIs), enhance drug efficacy by improving solubility and bioavailability, and act as catalysts or reagents in complex syntheses.[9]

Key Roles of N,N-Dimethylhexan-1-amine:

- **pH Modifier & Catalyst:** As a base, it can be used to control the pH of a reaction medium or to catalyze reactions that require basic conditions. Its tertiary nature prevents it from participating in unwanted side reactions like acylation that could occur with primary or secondary amines.
- **Synthetic Intermediate:** It serves as a precursor for the synthesis of more complex molecules, including quaternary ammonium compounds, which have applications as surfactants, biocides, and phase-transfer catalysts.[6][10]
- **Ion-Pairing Agent in Chromatography:** In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), **N,N-Dimethylhexylamine** is used as an ion-pairing agent.[5][14] It is added to the mobile phase to improve the retention and separation of poorly retained acidic compounds, such as nucleotides, on reverse-phase columns.[5]
- **Nanoparticle Formulation:** Research has shown its use as an additive in the formulation of nanoparticles for drug delivery. For instance, it was used in encapsulating the anti-cancer stem cell drug Salinomycin into nanoparticles.[5]

Analytical and Quality Control Protocols

Ensuring the purity and identity of N,N-dimethylhexan-1-amine is critical for reproducible research and manufacturing. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a definitive method for this purpose.

Protocol: Purity and Identity Verification by GC-MS

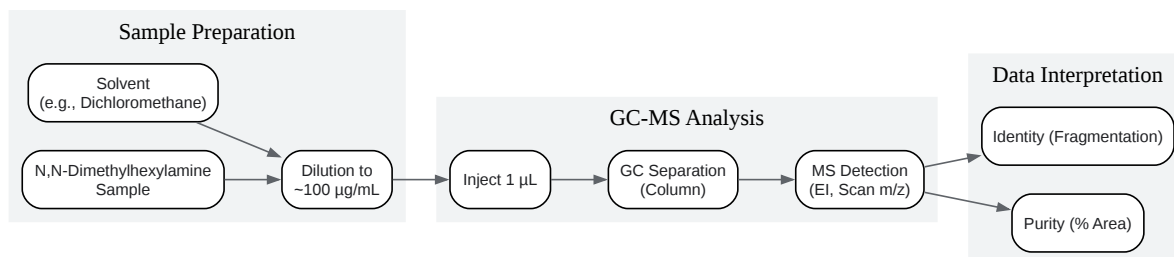
Objective: To confirm the identity and determine the purity of a sample of N,N-dimethylhexan-1-amine.

Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the N,N-dimethylhexan-1-amine sample in a suitable solvent like dichloromethane or methanol.
 - Create a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) for calibration if quantitative analysis is required.
- Instrument Setup (Typical Conditions):
 - Gas Chromatograph (GC):
 - Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Inlet: Split/splitless injector at 250 °C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Analysis:
 - Inject 1 µL of the prepared sample into the GC-MS.

- Acquire the data.
- Data Interpretation:
 - Identity Confirmation: The retention time of the major peak should be consistent with a reference standard. The acquired mass spectrum should be compared to a library spectrum (e.g., NIST) or a previously run standard. The fragmentation pattern will be characteristic of the molecule.
 - Purity Assessment: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is common for commercially available reagents.[15]

Diagram: GC-MS Analytical Workflow



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